N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide

PKC inhibitor Immunosuppression T-cell activation

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) is a differentiated pan-PKC inhibitor with subnanomolar Ki for PKCθ (0.22 nM) and inactivity against PKCζ. Its unique profile enables maximal suppression of T-cell proliferation and IL-2 secretion, distinguishing it from calcineurin inhibitors. Ideal for GNAQ/GNA11-mutant uveal melanoma models and kinase selectivity profiling. Not interchangeable with generic PKC inhibitors.

Molecular Formula C15H15FN2O2
Molecular Weight 274.29 g/mol
CAS No. 1020053-89-7
Cat. No. B1437952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
CAS1020053-89-7
Molecular FormulaC15H15FN2O2
Molecular Weight274.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C15H15FN2O2/c1-2-20-12-5-3-4-10(8-12)15(19)18-14-9-11(17)6-7-13(14)16/h3-9H,2,17H2,1H3,(H,18,19)
InChIKeyJPZXFGSIRMKQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071, Sotrastaurin) – a Potent Pan-PKC Inhibitor for Immunosuppression and Cancer Research


N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (CAS 1020053-89-7), also known as AEB071 or sotrastaurin, is a small-molecule inhibitor that primarily targets the classical and novel isotypes of the protein kinase C (PKC) family [1]. As a pan-PKC inhibitor, it exhibits Ki values in the subnanomolar to low nanomolar range across multiple PKC isoforms . The compound has been advanced to Phase 2 clinical trials for immunosuppression in organ transplantation and shows selective anti-proliferative activity in GNAQ/GNA11-mutant melanoma cell lines, differentiating it from MEK inhibitors .

Why N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide Cannot Be Replaced by Other PKC or Immunosuppressive Agents


Generic substitution fails for N-(5-amino-2-fluorophenyl)-3-ethoxybenzamide because its unique pan-PKC inhibition profile, defined by distinct isoform-specific Ki values and an inactivity against PKCζ, is not replicated by other PKC inhibitors such as enzastaurin, staurosporine, or midostaurin . Moreover, its mechanism of action—inhibiting early T-cell activation through selective suppression of NF-κB and NFAT pathways without inducing activation-induced cell death—differs fundamentally from calcineurin inhibitors like cyclosporine A, enabling a complementary and potentially safer immunosuppressive strategy [1]. These quantifiable differences in target selectivity and downstream signaling make interchangeability impossible without risking loss of efficacy or introduction of off-target effects.

Quantitative Differentiation of N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) Against PKC Inhibitor Comparators


Pan-PKC Inhibition Profile: Subnanomolar Ki Values for PKCθ and PKCβ1

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) demonstrates exceptional potency against classical and novel PKC isotypes. In direct head-to-head comparisons, its Ki for PKCθ is 0.22 nM, which is >80-fold more potent than the 18 nM IC50 of the selective PKCθ inhibitor 'Compound 20' . For PKCε, AEB071 exhibits a Ki of 3.2 nM, a 6.8-fold improvement over enzastaurin's IC50 of 21.8 nM (based on the 6- to 20-fold selectivity window reported for enzastaurin against PKCε relative to its 6 nM PKCβ IC50) .

PKC inhibitor Immunosuppression T-cell activation

Selective Inactivity Against Atypical PKCζ Isoform

A key differentiator for N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) is its lack of activity against the atypical PKCζ isoform, a feature not shared by many pan-PKC inhibitors like staurosporine or midostaurin . While staurosporine exhibits an IC50 of 1086 nM against PKCζ and midostaurin shows broad activity across multiple kinase families, AEB071's inactivity against PKCζ contributes to a cleaner selectivity profile, which is critical for minimizing off-target effects in both in vitro and in vivo models [1].

PKC inhibitor Kinase selectivity Off-target effects

Functional Differentiation in T-Cell Adhesion: AEB071 vs. Cyclosporine A

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) exhibits a unique functional property not found in the calcineurin inhibitor cyclosporine A (CsA): it potently inhibits LFA-1-mediated T-cell adhesion. AEB071 strongly inhibited phorbol ester-induced adhesion of Jurkat cells with an IC50 of 300 nM, whereas CsA was completely inactive up to 1 µM in the same assay . This difference in adhesion inhibition reflects a distinct mechanism of action that is complementary to, rather than overlapping with, CsA.

Immunosuppression T-cell adhesion LFA-1

Differential Anti-Proliferative Activity in GNAQ-Mutant vs. MEK Inhibitor

In cell line panels, N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) demonstrates selective anti-proliferative activity against GNAQ/GNA11-mutant melanoma cells, a distinction not observed with the MEK inhibitor PD0325901 [1]. AEB071 treatment at 100 nM and 500 nM for 4 days resulted in significant growth inhibition specifically in mutant cell lines, with IC50 values showing mutation-dependent sensitivity . In contrast, the MEK inhibitor PD0325901 did not show this mutation-selective pattern [1].

Melanoma GNAQ mutation Uveal melanoma

Optimal Application Scenarios for N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) Based on Quantitative Evidence


Dissecting PKCθ-Dependent T-Cell Activation Pathways

Given its exceptionally potent Ki of 0.22 nM for PKCθ , N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) is ideally suited for in vitro experiments requiring maximal suppression of PKCθ catalytic activity. Its low nanomolar potency allows researchers to effectively abrogate CD3/CD28 antibody-induced T-cell proliferation and IL-2 secretion at concentrations that minimize non-specific effects . This scenario is particularly relevant for immunologists studying early T-cell activation and the canonical NF-κB/NFAT signaling pathways.

Combination Therapy Studies with Calcineurin Inhibitors

The functional differentiation of N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) from cyclosporine A (CsA) in inhibiting LFA-1-mediated T-cell adhesion (IC50 = 300 nM for AEB071 vs. inactivity of CsA up to 1 µM) supports its use in combination therapy research. This scenario is ideal for studies aiming to achieve enhanced immunosuppression through complementary mechanisms, potentially reducing the required doses of calcineurin inhibitors and mitigating their associated toxicities.

Investigating PKC-Dependent Signaling in GNAQ/GNA11-Mutant Melanoma

N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) is uniquely validated as a research tool for GNAQ/GNA11-mutant uveal melanoma models. Its mutation-selective anti-proliferative activity, as evidenced by differential IC50 values in mutant versus wild-type cell lines at concentrations of 100-500 nM , makes it the preferred choice over MEK inhibitors like PD0325901 for studies focused on PKC-dependent signaling in these specific genetic contexts. Researchers can use AEB071 to validate target engagement and downstream effects in GNAQ-mutant cell lines with confidence.

Kinase Selectivity Profiling and PKC Isoform-Specific Research

The well-defined pan-PKC inhibition profile of N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071), coupled with its inactivity against the atypical PKCζ isoform , makes it a valuable reference compound for kinase selectivity profiling and experiments designed to dissect the roles of classical and novel PKC isotypes. Its subnanomolar to low nanomolar Ki values for PKCα, β1, δ, ε, η, and θ [1] provide a robust baseline for comparing the activity of novel PKC inhibitors or assessing off-target effects in broader kinase panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.